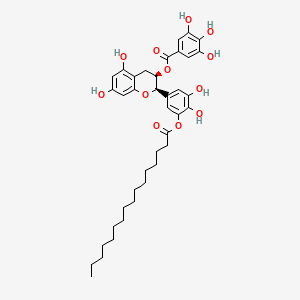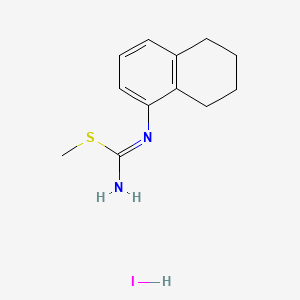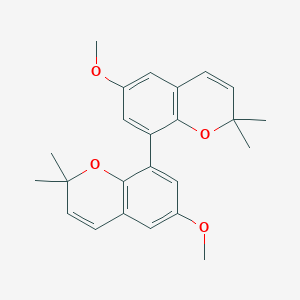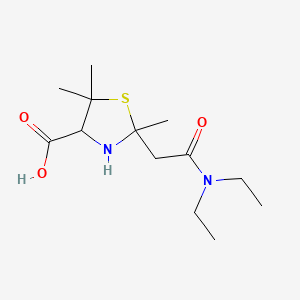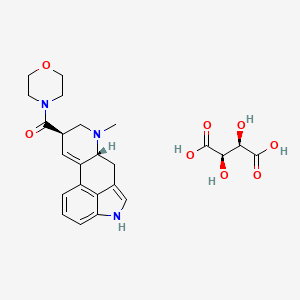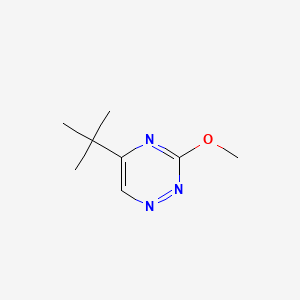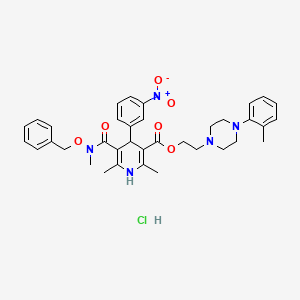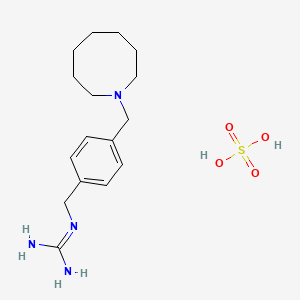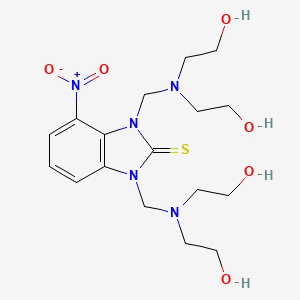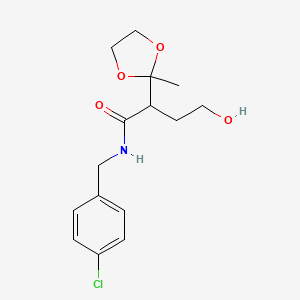
N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethyl group, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 2-hydroxyethylamine to form an intermediate. This intermediate is then reacted with 2-methyl-1,3-dioxolane-2-acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group and dioxolane ring play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4-Bromophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide
- N-((4-Fluorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide
- N-((4-Methylphenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide
Uniqueness
N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
135726-58-8 |
|---|---|
Molekularformel |
C15H20ClNO4 |
Molekulargewicht |
313.77 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-(2-methyl-1,3-dioxolan-2-yl)butanamide |
InChI |
InChI=1S/C15H20ClNO4/c1-15(20-8-9-21-15)13(6-7-18)14(19)17-10-11-2-4-12(16)5-3-11/h2-5,13,18H,6-10H2,1H3,(H,17,19) |
InChI-Schlüssel |
MXWDNAYECKOVLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C(CCO)C(=O)NCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


